(2R)-1-diisopropoxyphosphoryl-2-methylaziridine

Description

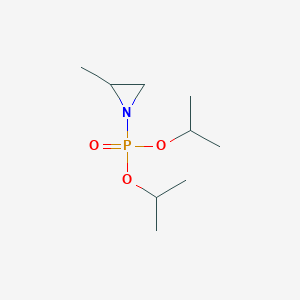

The compound with the chemical structure “CC1N(C1)P(OC©C)(OC©C)=O” is a phosphoramidate derivative. Phosphoramidates are a class of compounds that contain a phosphorus atom bonded to an amide group. These compounds are of significant interest due to their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Properties

IUPAC Name |

1-di(propan-2-yloxy)phosphoryl-2-methylaziridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO3P/c1-7(2)12-14(11,13-8(3)4)10-6-9(10)5/h7-9H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALAZZMAEHYRBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1P(=O)(OC(C)C)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoramidates typically involves the reaction of a phosphorochloridate with an amine. For the compound “CC1N(C1)P(OC©C)(OC©C)=O”, the synthesis can be achieved through the following steps:

Starting Materials: The synthesis begins with the preparation of the phosphorochloridate intermediate.

Reaction with Amine: The phosphorochloridate is then reacted with an amine under controlled conditions to form the desired phosphoramidate.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of phosphoramidates involves large-scale reactions using automated reactors. The process includes:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Optimization of Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield.

Purification and Quality Control: The product is purified and subjected to rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Phosphoramidates undergo various chemical reactions, including:

Oxidation: Phosphoramidates can be oxidized to form phosphoramidate oxides.

Reduction: Reduction reactions can convert phosphoramidates to phosphines.

Substitution: Nucleophilic substitution reactions can replace the amide group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkoxides and thiolates are employed in substitution reactions.

Major Products

The major products formed from these reactions include phosphoramidate oxides, phosphines, and substituted phosphoramidates.

Scientific Research Applications

Phosphoramidates have a wide range of applications in scientific research:

Chemistry: They are used as intermediates in the synthesis of various organic compounds.

Biology: Phosphoramidates are studied for their potential as enzyme inhibitors and substrates.

Medicine: They are explored for their antiviral and anticancer properties.

Industry: Phosphoramidates are used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of phosphoramidates involves the interaction with specific molecular targets. These compounds can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include:

Enzyme Inhibition: Phosphoramidates inhibit enzymes by forming stable complexes with them.

Signal Transduction: They can interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Phosphoramidates can be compared with other phosphorus-containing compounds such as phosphates and phosphonates. The key differences include:

Phosphates: Phosphates have a phosphorus atom bonded to four oxygen atoms, whereas phosphoramidates have a phosphorus atom bonded to an amide group.

Phosphonates: Phosphonates contain a phosphorus-carbon bond, while phosphoramidates have a phosphorus-nitrogen bond.

List of Similar Compounds

Phosphates: Examples include adenosine triphosphate (ATP) and sodium phosphate.

Phosphonates: Examples include glyphosate and fosfomycin.

This detailed article provides a comprehensive overview of the compound “CC1N(C1)P(OC©C)(OC©C)=O”, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

(2R)-1-Diisopropoxyphosphoryl-2-methylaziridine is a unique chemical compound characterized by its aziridine framework and diisopropoxyphosphoryl group. This combination enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

Structural Overview

The molecular formula of this compound is C₁₁H₁₉N₁O₄P, with a molecular weight of approximately 221.24 g/mol. Its structure is significant for its potential interactions with biological systems due to the presence of the aziridine ring, which is known for undergoing ring-opening reactions that can lead to the formation of more complex molecules.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The phosphoryl group may facilitate phosphorylation reactions, enhancing the compound's reactivity and its role as an intermediate in organic synthesis.

Potential Biological Interactions

- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes, which could be explored through binding affinity studies.

- Nucleophile Interactions : The aziridine ring's propensity for nucleophilic attack suggests potential applications in synthetic chemistry, where it could serve as a reactive intermediate.

Case Studies on Related Compounds

-

Toxicity Studies : Research indicates that 2-methylaziridine exhibits significant toxicity in animal models. For instance:

- Male and female rats administered 0, 10, and 20 mg/kg body weight showed treatment-related toxicity, including increased mortality at higher doses and the development of tumors such as mammary adenocarcinomas and gliomas .

- A nephrotoxicity study revealed renal damage markers following exposure to 2-methylaziridine, indicating potential risks associated with aziridine derivatives .

- Mutagenicity : Studies have shown that 2-methylaziridine is mutagenic in various test systems, suggesting that similar compounds may also possess genetic toxicity .

Comparative Analysis Table

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Aziridine derivative | Contains diisopropoxyphosphoryl group | Potential enzyme inhibition |

| 2-Methylaziridine | Simple aziridine | Basic three-membered ring | Carcinogenicity in rats; mutagenic effects |

| Diisopropylaminoethylaziridine | Aziridine derivative | Contains amino group | Unknown |

| Phosphoramide derivatives | Phosphorus-containing | Diverse reactivity based on substituents | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.